4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid
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Overview
Description
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid is a chemical compound with the molecular formula C9H13BrNO3 and a molecular weight of 263.11 g/mol . This compound is known for its stable free radical properties and is often used as a spin label in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid typically involves the bromination of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
The production likely involves standard organic synthesis techniques and purification processes to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitroxide group to a hydroxylamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield hydroxylamine derivatives .
Scientific Research Applications
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid is widely used in scientific research due to its stable free radical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid involves its stable free radical nature. The nitroxide group in the compound can interact with various molecular targets, leading to changes in their electronic and magnetic properties. This interaction is the basis for its use in EPR spectroscopy and other applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl) Methanethiosulfonate: A thiol-specific spin-label.
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid: The parent compound without the bromine atom.
Uniqueness
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid is unique due to its specific bromination, which enhances its reactivity and allows for selective substitution reactions. This makes it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h1-4H3,(H,12,13)/q-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNRXGOATCFQQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1[O-])(C)C)Br)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrNO3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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